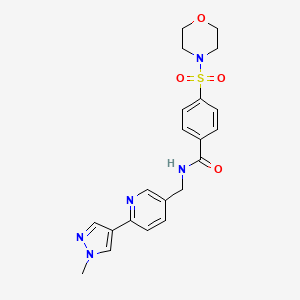![molecular formula C11H14ClN B2983063 (1R,8S)-9-azatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-triene hydrochloride CAS No. 2307780-50-1](/img/structure/B2983063.png)
(1R,8S)-9-azatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-triene hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,8S)-9-azatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-triene hydrochloride, also known as ATD, is a chemical compound that has gained attention in the scientific community due to its potential as a research tool. ATD is a selective inhibitor of the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. By inhibiting aromatase, ATD can modulate the levels of estrogen in the body, making it a valuable tool for studying the role of estrogen in various physiological processes.
Scientific Research Applications
Crystal Structure Analysis
- Crystal Structure Determination : Research on compounds with structures similar to "(1R,8S)-9-azatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-triene hydrochloride" includes the determination of crystal structures to understand the spatial arrangement of atoms within the molecule. For example, the crystal structure of a compound synthesized from a related tricyclic compound was analyzed, highlighting the arrangement of three fused rings including a cycloheptane, a cyclohexyl, and a cyclopropane ring (Ahmed Benzalim et al., 2016).
Synthetic Methodologies
- Cascade Carbonylative Carbotricyclization : Innovative synthetic methods involving tricyclic compounds similar to the query molecule have been developed. One study described the synthesis of fused 5-7-5 tricyclic products through a silicon-initiated cascade carbonylative carbotricyclization process, showcasing the utility of these compounds in constructing complex polycyclic structures in a single step (Bibia Bennacer et al., 2005).
Photoinduced Reactions
- Photoinduced Di-pi-methane Rearrangement : The photoinduced reactions of tricyclic compounds have been explored, revealing pathways for achieving ring contraction and the synthesis of complex polycyclic structures. A study demonstrated the selective formation of a tetracyclic sultam from a tricyclic precursor via triplet-sensitized irradiation, illustrating the controlled photochemical manipulation of these compounds (R. Dura & L. Paquette, 2006).
Novel Reaction Mechanisms
- Exploration of Novel Cycloaddition Reactions : Research has also focused on novel cycloaddition reactions involving tricyclic compounds. For instance, the cycloaddition reaction of benzocyclopropene with aromatic nitrile oxides to synthesize bridged oxazonine structures highlights the reactivity and potential applications of tricyclic compounds in synthetic organic chemistry (M. Nitta et al., 1979).
properties
IUPAC Name |
(1R,8S)-9-azatricyclo[6.2.2.02,7]dodeca-2,4,6-triene;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N.ClH/c1-2-4-10-9(3-1)8-5-6-11(10)12-7-8;/h1-4,8,11-12H,5-7H2;1H/t8-,11-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOBXWJXLHSVCI-RWHJDYSMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CC=CC=C3C1CN2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C3=CC=CC=C3[C@@H]1CN2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,8S)-9-azatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-triene hydrochloride | |
CAS RN |
1821798-07-5 |
Source


|
| Record name | rac-(1R,8S)-9-azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-(5-chloro-2-cyanophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2982994.png)

![2-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2982997.png)
![3-Tert-butylbicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B2982998.png)
![N-benzyl-2-[(4-bromophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2982999.png)

